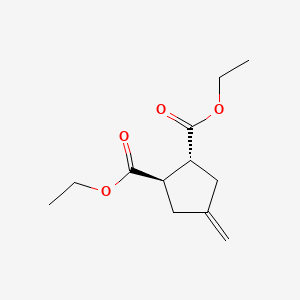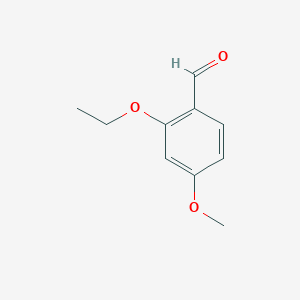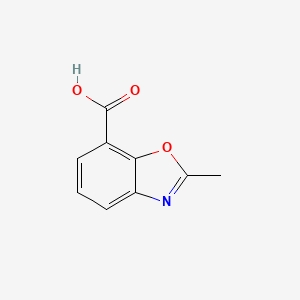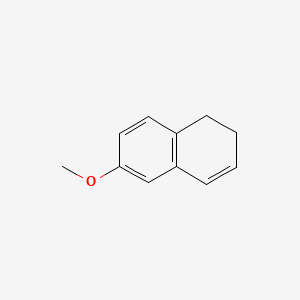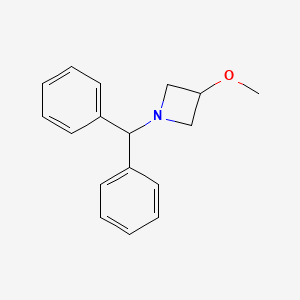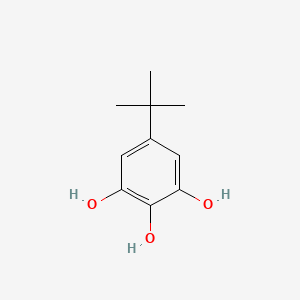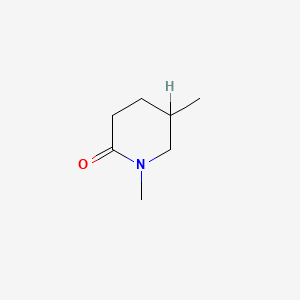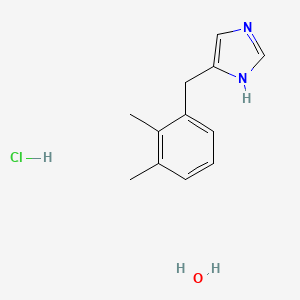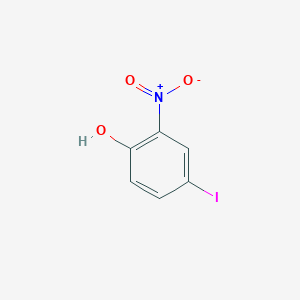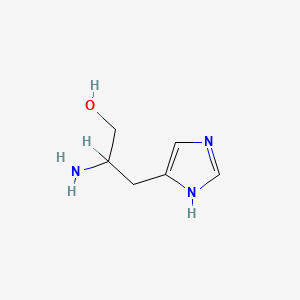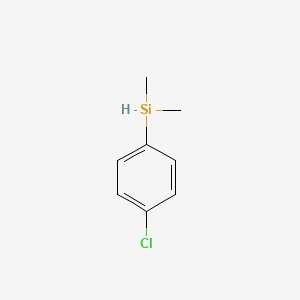
4-氯苯基二甲基硅烷
描述
4-Chlorophenyldimethylsilane is a chemical compound used in various applications. It is often used in laboratory settings and in the synthesis of other substances .
Synthesis Analysis
The synthesis of 4-Chlorophenyldimethylsilane involves complex chemical reactions. One study discusses a chlorodimethylsilane-mediated reductive etherification reaction as a versatile strategy for polyether synthesis . Another study describes the synthesis of new carbamates of 4-nitrophenylchloroformate in a simple nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyldimethylsilane is determined by its chemical composition and arrangement of atoms. Detailed information about its structure can be obtained through techniques like X-ray diffraction and NMR spectroscopy .Chemical Reactions Analysis
4-Chlorophenyldimethylsilane participates in various chemical reactions. For instance, it’s used in the synthesis of polyethers and carbamates . Understanding these reactions requires a deep knowledge of chemistry and the use of advanced analytical tools .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chlorophenyldimethylsilane, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be determined through various analytical techniques .科学研究应用
过渡金属无催化芳基化反应
已经研究了4-氯苯基二甲基硅烷在过渡金属无催化芳基化反应中的作用。研究人员发现,在质子溶剂中照射4-氯苯基三甲基硅烷会导致芳基-氯键的离子解离。这个过程产生了三重态苯基阳离子,有助于在温和条件下进行芳基化反应,生产各种化合物。这个途径得到了密度泛函理论计算的支持,突显了4-氯苯基二甲基硅烷在有机合成和材料科学中的潜力(Qrareya et al., 2013)。
聚二甲基硅氧烷(PDMS)在微流控中的粘接
4-氯苯基二甲基硅烷的另一个重要应用是在微流控领域。对PDMS与其他材料如SU-8(一种光阻材料)之间的粘接方法的研究显示出了令人鼓舞的结果。这对于制造用于神经科学研究的微电极阵列设备尤为重要。可靠的粘接方法的发展可以导致创新的集成微系统,可能在神经退行性疾病研究和制药开发中有用(Ren et al., 2015)。
纳米颗粒合成用于法医科学
4-氯苯基二甲基硅烷已经被用于合成两性硅胶纳米颗粒。这些纳米颗粒已经应用于法医科学领域,用于检测潜在指纹。它们的结构和性质特别适合这一目的,为法医应用提供了一种敏感且选择性的纳米颗粒粉末。这突显了该化合物在创造对犯罪现场调查至关重要的材料方面的实用性(Huang et al., 2015)。
环境应用
在环境科学中,4-氯苯基二甲基硅烷已被牵涉到污染物去除的研究中。例如,其衍生物4-氯酚已被研究用于白腐真菌Phanerochaete chrysosporium的降解。了解降解途径和酶在这一过程中的作用可以帮助制定环境污染物生物修复策略(Zouari et al., 2002)。
安全和危害
未来方向
While specific future directions for 4-Chlorophenyldimethylsilane are not mentioned in the search results, the field of chemical synthesis and analysis is continually evolving. Advances in techniques like directed evolution and controlled drug delivery systems suggest exciting possibilities for the future .
属性
IUPAC Name |
(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMQKSSMXFUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)dimethylsilane | |
CAS RN |
1432-31-1 | |
| Record name | Silane, (4-chlorophenyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC269573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

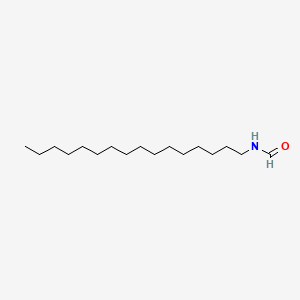
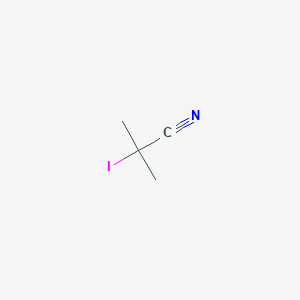
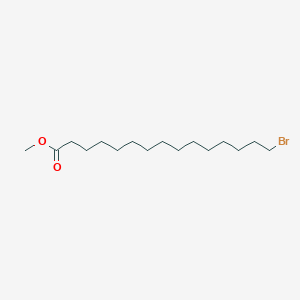
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)
